3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves several stepsThe reaction conditions typically involve the use of reagents such as bromine and various catalysts to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in protein degradation pathways.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione involves its role as an E3 ligase activator. E3 ligases are enzymes that ubiquitinate proteins, marking them for proteolytic degradation. This compound facilitates the ubiquitination process, leading to the targeted degradation of specific proteins . The molecular targets and pathways involved in this process are of significant interest in the field of drug discovery and development.
Comparison with Similar Compounds
Similar compounds to 3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione include other thalidomide analogs and pyrrolo[3,4-b]pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities . For example:
4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one: Another pyrrolo[3,4-b]pyridine derivative with potential biological activities.
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: A thalidomide analog with similar E3 ligase activation properties.
Properties
Molecular Formula |
C12H8BrN3O4 |
---|---|
Molecular Weight |
338.11 g/mol |
IUPAC Name |
4-bromo-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C12H8BrN3O4/c13-5-3-4-14-9-8(5)11(19)16(12(9)20)6-1-2-7(17)15-10(6)18/h3-4,6H,1-2H2,(H,15,17,18) |
InChI Key |
BQONYBVNDIMZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CN=C3C2=O)Br |
Origin of Product |
United States |
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